Ergocryptinine

描述

Contextualization within Ergot Alkaloid Research

Ergot alkaloids are a significant class of mycotoxins produced by various fungi, most notably those belonging to the Claviceps genus. wur.nlfoodriskmanagement.com These complex nitrogenous compounds are derived from the amino acid L-tryptophan and are characterized by a foundational tetracyclic ergoline (B1233604) ring structure. mdpi.comnih.govresearchgate.net They are broadly categorized into three main groups: clavine alkaloids, simple lysergic acid amides, and the more complex peptide alkaloids, known as ergopeptines. mdpi.comresearchgate.net

Ergocryptinine is classified specifically as an ergopeptine, a subgroup of ergot alkaloids that features a tripeptide moiety attached to the lysergic acid core. wur.nlmdpi.com Along with its isomeric counterpart, α-ergocryptine, this compound is one of the major ergopeptines produced by the fungus Claviceps purpurea. foodriskmanagement.com This fungus commonly infects the flowering heads of cereals and grasses like rye, wheat, and triticale, replacing the developing grain with a dark, hardened fungal structure called a sclerotium, which contains the alkaloids. wur.nlmdpi.com The presence of these sclerotia in harvested grain leads to the contamination of food and feed products. wur.nl this compound is one of the twelve major ergot alkaloids, including its corresponding "-ine" form, that are frequently monitored in food safety analyses. mdpi.comnih.gov

The study of ergot alkaloids has a long and dualistic history, marked by both severe toxicity and significant pharmaceutical applications. nih.gov Historically, the consumption of grain contaminated with ergot fungi led to devastating epidemics of ergotism, a disease known since the Middle Ages as "St. Anthony's Fire" or "holy fire". nih.govnih.govnumberanalytics.comresearchgate.net This condition manifested in two primary forms: gangrenous ergotism, causing intense burning sensations and loss of limbs, and convulsive ergotism, characterized by severe muscle spasms and hallucinations. nih.govresearchgate.netencyclopedia.pub

The transition from a dreaded poison to a source of valuable medicines began with the isolation of pharmacologically active compounds. nih.gov In 1918, the first chemically pure ergot alkaloid, ergotamine, was isolated, leading to its use in obstetrics and internal medicine. nih.gov This spurred further research, resulting in the discovery and development of numerous ergot-derived drugs. nih.govscispace.com

In the contemporary era, research continues on multiple fronts. nih.gov There is a significant focus on food and feed safety, with ongoing development of analytical methods to detect and quantify ergot alkaloid contamination in agricultural commodities. nih.govusask.cafrontiersin.org The complex pharmacology of these compounds continues to be an active area of investigation, exploring their interactions with various neurotransmitter receptors. scispace.comnih.gov Furthermore, biotechnological research aims to optimize the production of specific alkaloids for pharmaceutical use through fermentation and to develop new, more selective derivatives. scispace.comfrontiersin.org

Isomeric Classification and Research Focus on this compound

A critical aspect of ergot alkaloid chemistry is the existence of isomers, which significantly influences their biological properties. The focus on specific isomers like this compound is driven by a growing understanding of their distinct roles and activities.

Ergot alkaloids produced by Claviceps purpurea exist as pairs of epimers, which are stereoisomers that differ in configuration at a single chiral center. nih.govresearchgate.net For ergopeptines, this stereoisomerism occurs at the C-8 position of the ergoline ring. nih.govacs.org This results in two distinct configurations: the C-8-R-isomer (R-epimer) and the C-8-S-isomer (S-epimer). nih.govresearchgate.net

By convention, the R-epimers are designated with an "-ine" suffix (e.g., ergocryptine), while the S-epimers are denoted with an "-inine" suffix. nih.govacs.org Therefore, this compound is specifically the C-8-S epimer of ergocryptine. nih.govacs.org These two forms are interconvertible, a process known as epimerization, which can occur under various conditions. nih.govresearchgate.net

For many years, the prevailing paradigm in ergot alkaloid research was that only the R-epimers (the "-ine" forms) were biologically active, while the S-epimers (the "-inine" forms) were considered inactive or harmless. usask.canih.govresearchgate.netoup.com This belief led to a research and regulatory focus primarily on the R-epimers. researchgate.netnih.gov

The interconversion between R-epimers and S-epimers, known as epimerization, is a critical factor in ergot alkaloid research, analysis, and storage. nih.govnih.gov This dynamic equilibrium means that samples naturally contain a mixture of both forms, and their ratio can change depending on environmental conditions. nih.gov The epimerization process is influenced by factors such as solvent type, pH, temperature, and light. researchgate.netresearchgate.net

For example, the conversion of the R-epimer to the S-epimer is often favored in alkaline solutions. acs.orgresearchgate.net Studies have shown that the rate and extent of epimerization are highly dependent on the solvent used. In a study on α-ergocryptine, substantial epimerization to α-ergocryptinine was observed in methanol (B129727) at room temperature, while it was negligible in chloroform (B151607) under the same conditions. researchgate.netnih.govusda.gov Temperature is another crucial variable; storage at low temperatures (e.g., -20°C or -40°C) significantly slows down the epimerization process, preserving the original isomeric ratio. researchgate.netnih.govmdpi.com These stability considerations are paramount for ensuring the accuracy of experimental results and analytical measurements of ergot alkaloids. nih.gov

Interactive Data Table: Epimerization of α-Ergocryptine to α-Ergocryptinine in Various Solvents at Room Temperature

The following table summarizes the percentage of α-ergocryptinine formed from α-ergocryptine in different solvents over time. This illustrates the significant impact of the solvent environment on the stability and epimerization of the compound.

| Solvent | Time (days) | α-Ergocryptinine Formed (%) | Reference |

|---|---|---|---|

| Methanol | 36 | 78.3 | researchgate.net |

| Water:Methanol (70:30) | 42 | 47.4 | researchgate.net |

| Acetonitrile (B52724) | Not specified | < 5 | nih.gov |

| Acetone | Not specified | < 5 | nih.gov |

| Chloroform | Not specified | 0 | nih.gov |

Interactive Data Table: Stability of α-Ergocryptine at Low Temperature

This table demonstrates the increased stability of α-ergocryptine (i.e., minimal epimerization to α-ergocryptinine) when stored at -40°C.

| Solvent | Storage Time (days) | Epimerization (%) | Reference |

|---|---|---|---|

| Acetonitrile (ACN) | 20-52 | 0 | researchgate.net |

| Acetone | 20-52 | 0.2 | researchgate.net |

| Chloroform | 20-52 | 0.1 | researchgate.net |

| Methanol (MeOH) | 20-52 | 0.4 | researchgate.net |

| Water:Methanol (70:30) | 20-52 | 0.5 | researchgate.net |

Scope and Objectives of this compound Academic Inquiry

The academic investigation of this compound encompasses several key areas, from its fundamental chemical properties to its complex biological interactions. A primary objective is the isolation, purification, and structural elucidation of this compound and its related compounds. drugfuture.comnih.gov This foundational work enables a deeper understanding of its chemical nature.

A significant focus of research is the biosynthesis of this compound. wikipedia.orgresearchgate.net Scientists aim to delineate the enzymatic steps and genetic pathways involved in its production by Claviceps fungi. wikipedia.orgresearchgate.net This includes identifying precursor molecules, such as D-lysergic acid, and the non-ribosomal peptide synthetases (NRPS) that assemble the peptide side chain. wikipedia.org

Another critical area of inquiry is the development of robust analytical methods for the detection and quantification of this compound in various matrices, particularly in food and feed. tlr-international.comnih.govnih.govmdpi.com This is crucial for monitoring contamination levels in agricultural commodities. mpi.govt.nzwur.nl Research in this domain focuses on techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), which allows for the sensitive and specific measurement of this compound and its epimers. nih.govnih.govmdpi.commdpi.com

Furthermore, academic research explores the chemical stability and epimerization of this compound. researchgate.netnih.gov The interconversion between the "-ine" form (R-epimer) and the "-inine" form (S-epimer) at the C-8 position is a key aspect of its chemistry, influenced by factors like solvents and temperature. researchgate.netnih.govnih.gov Understanding these transformations is vital for accurate analysis and for comprehending its potential biological activity. mdpi.comnih.gov

Detailed Research Findings

Chemical Properties and Structure

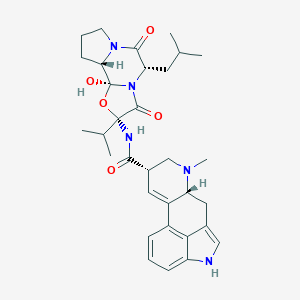

This compound is characterized by a complex molecular structure consisting of an ergoline ring system linked to a peptide moiety. drugfuture.com The chemical formula for α-ergocryptinine is C32H41N5O5, with a molecular weight of approximately 575.70 g/mol . nih.govmycocentral.eu Its structure has been elucidated using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govrsc.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C32H41N5O5 | nih.govmycocentral.eu |

| Molecular Weight | 575.70 g/mol | mycocentral.eu |

| Monoisotopic Mass | 575.31076943 Da | nih.govmycocentral.eu |

| CAS Number | 511-10-4 | nih.govmycocentral.eu |

Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic process. It begins with the formation of the ergoline ring from the amino acid tryptophan and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgresearchgate.net A key intermediate is D-lysergic acid. wikipedia.org The peptide portion is then attached by non-ribosomal peptide synthases (NRPS), specifically D-lysergyl peptide synthases (LPS) 1 and 2. wikipedia.org The difference between α- and β-ergocryptinine arises from the incorporation of either leucine (B10760876) or isoleucine into the tripeptide chain. wikipedia.org

Analytical Methods

The accurate detection and quantification of this compound are essential for food safety and research. High-performance liquid chromatography (HPLC) coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS) are the predominant analytical techniques. nih.govmdpi.comresearchgate.net These methods allow for the separation and identification of this compound from its epimer, ergocryptine, and other ergot alkaloids. nih.govmdpi.com The development of methods to analyze both the R and S-epimers is a key research objective, as their relative proportions can vary. researchgate.netnih.gov

| Technique | Key Features | Source |

|---|---|---|

| HPLC-Fluorescence | Good sensitivity for detection in cereals. | researchgate.net |

| LC-MS/MS | Standard approach for trace quantification and identification; allows for separation of individual alkaloids. | nih.govnih.govmdpi.com |

| UHPLC-MS/MS | Ultra-high performance for rapid and sensitive quantification of multiple ergot alkaloids, including R and S-epimers. | mdpi.comnih.gov |

| Capillary Zone Electrophoresis (CZE) | Used for separation of ergot alkaloids and their epimers. | nih.gov |

Epimerization

This compound (an S-epimer) can interconvert with its corresponding R-epimer, ergocryptine. nih.gov This process, known as epimerization, occurs at the C-8 position of the ergoline ring and can be influenced by various conditions, including solvents, pH, and temperature. researchgate.netnih.govrsc.org Studies have shown that epimerization can occur rapidly in certain solvents, which has significant implications for the preparation and storage of analytical standards and for understanding the toxicological profile of contaminated samples. researchgate.net The equilibrium between the two epimers is a critical factor in both analytical chemistry and biological studies. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24+,25-,26-,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOTUXAWKBPQJW-JJANYQHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891859 | |

| Record name | Ergocryptinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-10-4 | |

| Record name | Ergocryptinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergocryptinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergocryptinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8α)-12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERGOCRYPTININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919K69S85N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Fungal Origin of Ergocryptinine

Primary Producers of Ergocryptinine

The production of this compound is predominantly associated with fungi of the genus Claviceps, which are known for their ability to synthesize a wide array of ergot alkaloids.

Claviceps purpurea is the most well-known and primary producer of this compound. wikipedia.org This fungus commonly infects the ears of rye and other related cereal and forage plants, where it forms sclerotia, the overwintering structures of the fungus that contain the ergot alkaloids. wikipedia.org The production of ergot alkaloids, including this compound, can be achieved through both parasitic growth on host plants and saprophytic cultivation in submerged cultures. wikipedia.orgnih.gov Different isolates of Claviceps purpurea have been shown to produce various ergot alkaloids, including ergocryptine and ergotamine, under submerged fermentation conditions. nih.govnih.gov Other species within the Claviceps genus, such as Claviceps fusiformis and Claviceps paspali, are also significant producers of ergot alkaloids, although their specific alkaloid profiles may differ. nih.govromerlabs.com

The specific type and quantity of ergot alkaloids produced are highly dependent on the particular fungal strain and chemorace of Claviceps purpurea. nih.govjustia.com Different strains exhibit distinct profiles of alkaloid synthesis. For instance, one strain of Claviceps purpurea MNG 00186 is noted for producing a mixture of ergocornine (B135324), α-ergocryptine, and β-ergocryptine. justia.com This variation in production profiles is attributed to the genetic diversity among different strains, which influences the specificity of the enzymes involved in the biosynthetic pathway. mdpi.com The existence of these chemoraces highlights the natural combinatorial system within Claviceps purpurea for the synthesis of a diverse range of ergopeptines. mdpi.com

Enzymatic and Genetic Underpinnings of this compound Biosynthesis

The biosynthesis of this compound is a multi-step process that begins with the formation of a universal precursor, D-lysergic acid, followed by the assembly of a tripeptide side chain by large, multifunctional enzymes. This entire process is orchestrated by a cluster of genes known as the ergot alkaloid synthesis (EAS) gene cluster.

D-lysergic acid is the foundational precursor for all peptide ergot alkaloids, including this compound. google.comwikipedia.orgnih.gov The biosynthesis of D-lysergic acid itself starts from the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP). wikipedia.org A series of enzymatic reactions, including prenylation, N-methylation, and several oxidative steps, lead to the formation of the ergoline (B1233604) ring system characteristic of lysergic acid. mdpi.comwikipedia.org Once synthesized, D-lysergic acid serves as a branch point in the pathway, where it can be directed towards the synthesis of simple lysergic acid amides or the more complex ergopeptines like this compound. mdpi.comwikipedia.org

The assembly of the tripeptide side chain of this compound and its attachment to D-lysergic acid is catalyzed by a class of large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs). nih.govresearchgate.netd-nb.info These multi-domain enzymes function as an assembly line, activating and sequentially adding specific amino acids to the growing peptide chain. d-nb.infomdpi.com In the case of ergopeptines, a specific NRPS, lysergyl peptide synthetase (LPS), is responsible for their formation. nih.govresearchgate.net The LPS complex in Claviceps purpurea is composed of different subunits, with one subunit (LPS2) activating D-lysergic acid and another, larger subunit (LPS1) being responsible for the selection and incorporation of the three amino acids that form the peptide moiety. mdpi.comresearchgate.net The specificity of the amino acid-activating domains within the LPS1 subunit determines which ergopeptine is produced. nih.gov For α-ergocryptine, the amino acids incorporated are L-valine, L-leucine, and L-proline, while for β-ergocryptine, L-isoleucine replaces L-leucine. wikipedia.org

The genes encoding the enzymes for ergot alkaloid biosynthesis, including those for this compound, are organized in a contiguous cluster known as the ergot alkaloid synthesis (EAS) gene cluster. nih.govmdpi.comresearchgate.net In Claviceps purpurea, this cluster contains genes for the early steps of ergoline ring formation (e.g., dmaW), as well as the genes for the NRPSs responsible for ergopeptine assembly (lpsA and lpsB). nih.govmdpi.com Functional characterization of these genes has confirmed their roles in the biosynthesis of specific ergot alkaloids. For example, it has been demonstrated that different lpsA paralogues within the EAS cluster of a single Claviceps purpurea strain are responsible for the synthesis of different ergopeptines, such as ergotamine and ergocryptine. mdpi.com The modular nature of the NRPS genes and the organization of the EAS cluster allow for the diversity of ergot alkaloids produced by different fungal species and strains. nih.govmassey.ac.nz

Environmental and Ecological Modulators of this compound Production

The production of this compound and other ergot alkaloids by fungi is not constant but is significantly influenced by a range of environmental and ecological factors. These modulators affect the life cycle of the fungus, its interaction with host plants, and its metabolic output.

Host Plant Interactions and Contamination Pathways

The primary route of ergot alkaloid contamination in agriculture involves the parasitic interaction between Claviceps fungi and their host plants. wikipedia.org Claviceps purpurea primarily infects the flowers of cereals and grasses, such as rye, wheat, barley, and various ryegrasses. nih.govwikipedia.org

The infection process begins when airborne fungal ascospores land on the stigma of an open floret, a process that mimics pollination. wikipedia.orgnih.gov The fungal mycelium then proliferates, destroying the plant's ovary and co-opting the vascular tissues intended to nourish the developing seed. wikipedia.org In place of a grain, the fungus develops a hard, dark, resting structure known as a sclerotium, or ergot. nih.govnih.gov These sclerotia are the primary reservoirs of ergot alkaloids, including ergocryptine and its epimer this compound.

Contamination of food and feed occurs when these alkaloid-rich sclerotia are co-harvested with the healthy grains. nih.gov Subsequent milling processes can break up the sclerotia, leading to the distribution of alkaloid contaminants throughout the flour.

In contrast to the parasitic life cycle of Claviceps, some fungi from the same family, such as Epichloë species, exist as endophytes. nih.gov These fungi live symbiotically within the tissues of their host grasses, often without causing disease symptoms. nih.govresearchgate.net They are transmitted vertically through the host's seeds. researchgate.net These endophytes also produce ergot alkaloids, which can confer benefits to the host plant, such as increased resistance to drought and herbivores. nih.gov However, these alkaloids can also be present in forage grasses, posing a risk to grazing livestock. nih.gov

Climatic Variables and Their Influence on Fungal Metabolite Profiles

Climatic conditions play a crucial role in modulating the prevalence of ergot fungi and the production of their alkaloid profiles. nih.gov Temperature, humidity, and rainfall are key variables that directly impact the fungal life cycle and the susceptibility of the host plant. nih.govresearchgate.net

The germination of Claviceps sclerotia and the subsequent infection of host plants are significantly influenced by weather. nih.gov For instance, a period of cold followed by moist conditions is often required to break the dormancy of sclerotia. Fungal infection of cereal flowers is favored by cool, wet, and cloudy weather, which prolongs the flowering period and increases the window of opportunity for spores to access the plant's stigma. nih.gov

Recent shifts in global weather patterns, including an increase in the frequency of extreme events, are expected to impact mycotoxin contamination. nih.govresearchgate.net Torrential rains during the growing and harvesting seasons can delay grain drying, leading to increased mold growth in the field. nih.govresearchgate.net Conversely, weather-related stresses on the host plant, such as drought or heat stress, can weaken its defenses and increase its susceptibility to fungal infection. nih.gov

These climatic variables not only affect the incidence of fungal contamination but can also alter the specific profile of alkaloids produced. The relative concentrations of different ergot alkaloids, including the ratio of ergopeptines (like ergocryptine) to their ergopeptinine epimers (like this compound), can vary depending on the environmental conditions during the growing season and post-harvest storage. nih.govusask.ca Storage temperature and duration have been shown to significantly affect the stability and concentration of individual ergot alkaloids in contaminated grain. nih.govresearchgate.net

| Extreme Weather Events | Torrential rains can delay harvest and drying, promoting mold growth. researchgate.net | Can lead to significant increases in mycotoxin levels in affected crops. nih.gov |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Agroclavine |

| Chanoclavine-I |

| Chanoclavine-I aldehyde |

| D-lysergic acid |

| Dimethylallyl diphosphate (B83284) (DMAPP) |

| 4-(γ,γ-dimethylallyl)tryptophan (DMAT) |

| Elymoclavine |

| Ergocornine |

| Ergocristine (B1195469) |

| Ergocryptine |

| This compound |

| Ergometrine |

| Ergosine |

| Ergotamine |

| L-tryptophan |

Molecular and Cellular Pharmacology of Ergocryptinine

Receptor Interaction Profiles of Ergocryptinine

This compound's pharmacological effects are primarily mediated by its binding to and modulation of several key receptor systems in the central and peripheral nervous systems. These include serotonergic, adrenergic, and dopaminergic receptors.

Serotonergic Receptor (5-HT2A) Binding and Molecular Interactions

In silico molecular docking studies have demonstrated that this compound binds to the 5-HT2A serotonin (B10506) receptor. researchgate.netnih.gov The binding energy for this interaction has been calculated to be between -9.7 and -11.0 kcal/mol, depending on the computational software utilized. researchgate.netnih.govnih.gov This strong binding affinity is facilitated by the formation of a hydrogen bond between this compound and amino acid residues within the receptor's binding site, with a reported bond length of 3.10 Å. researchgate.netnih.govnih.gov Furthermore, a greater number of hydrophobic interactions are formed between this compound and the 5-HT2A receptor compared to some other related compounds. nih.gov The unique molecular structure of ergot alkaloids like this compound enables them to interact with neurotransmitter receptors such as serotonin receptors. jmb.or.kr

Adrenergic Receptor (Alpha-2A) Affinity and Modulatory Effects

This compound also displays a significant affinity for the alpha-2A adrenergic receptor. researchgate.netnih.gov Molecular docking analyses have calculated the binding energy of this compound to this receptor to be in the range of -8.7 to -11.4 kcal/mol. researchgate.netnih.govnih.gov Similar to its interaction with the 5-HT2A receptor, a hydrogen bond is formed between this compound and the alpha-2A adrenergic receptor, with a bond length of 3.28 Å. researchgate.netnih.govnih.gov The alpha-2A adrenergic receptor is a G protein-coupled receptor that mediates the catecholamine-induced inhibition of adenylate cyclase. uniprot.org These receptors are located on vascular prejunctional terminals where they inhibit the release of norepinephrine (B1679862) in a form of negative feedback. wikipedia.org The binding of this compound to these receptors may contribute to physiological effects such as vasoconstriction. researchgate.netnih.gov

Dopaminergic Receptor (D2-type) Interactions and Activity

This compound is known to interact with D2-type dopamine (B1211576) receptors. nih.gov Ergot alkaloids, in general, are recognized for their activity at dopaminergic receptors. scribd.com The D2 receptor family, which includes D2, D3, and D4 subtypes, are G protein-coupled receptors that inhibit the formation of cyclic AMP (cAMP) by inhibiting the enzyme adenylyl cyclase. wikipedia.orgwikipedia.org The interaction of this compound's R-epimer, ergocryptine, with D2 receptors is a principal mechanism of its dopaminergic activity. nih.gov Dopamine agonists that target D2-type receptors are utilized in various therapeutic applications. wikipedia.org

Interactive Data Table: this compound Receptor Binding Affinities

| Receptor | Binding Energy (kcal/mol) - AutoDock Vina | Binding Energy (kcal/mol) - DockThor | Hydrogen Bond Length (Å) |

| 5-HT2A | -9.7 nih.gov | -11.0 researchgate.netnih.gov | 3.10 researchgate.netnih.govnih.gov |

| Alpha-2A | -8.7 nih.gov | -11.4 researchgate.netnih.gov | 3.28 researchgate.netnih.govnih.gov |

Intracellular Signaling Pathways Modulated by this compound

The binding of this compound to its target receptors initiates a cascade of intracellular events, leading to the modulation of various signaling pathways and cellular responses.

Mechanisms of Neurotransmitter Release (e.g., Dopamine)

In addition to its receptor-mediated effects, research indicates that the related compound, ergocryptine, can directly influence neurotransmitter release. Studies using rat striatal synaptosomes have shown that ergocryptine can stimulate the release of dopamine. nih.gov This effect was observed to be relatively slow, with the maximal increase in dopamine release occurring after a 5-minute treatment. nih.gov The ergocryptine-stimulated release of dopamine was not dependent on the presence of calcium in the medium. nih.gov Of various receptor antagonists tested, only the adrenergic antagonist phentolamine (B1677648) showed a moderate ability to reduce this evoked release. nih.gov

Secondary Messenger System Perturbations

The interaction of this compound with G protein-coupled receptors, such as the D2-dopaminergic and alpha-2A adrenergic receptors, inherently leads to perturbations in secondary messenger systems. uniprot.orgwikipedia.org First messengers, like neurotransmitters, bind to cell-surface receptors and activate intracellular signaling pathways, relying on second messengers to propagate the signal within the cell. aatbio.com

Activation of D2-like receptors, to which this compound binds, inhibits adenylyl cyclase, thereby decreasing the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org Similarly, alpha-2A adrenergic receptors also mediate the inhibition of adenylate cyclase through the action of G proteins. uniprot.org This reduction in cAMP levels can have widespread effects on cellular function by altering the activity of cAMP-dependent protein kinases and other downstream effectors. pharmatutor.orgnih.gov

Furthermore, some ergot alkaloids have been noted to block agonist-evoked intracellular calcium flux. americanchemicalsuppliers.com Calcium ions (Ca2+) are another critical second messenger involved in a multitude of cellular processes. nih.govwikipedia.org Therefore, by modulating these key second messenger systems, this compound can exert significant influence over cellular activity.

Structure-Activity Relationships (SAR) of this compound and Related Epimers

The biological effects of ergot alkaloids are intrinsically linked to their three-dimensional structure. The specific arrangement of atoms and functional groups dictates how these molecules interact with physiological receptors, leading to a spectrum of pharmacological activities. For this compound and its related compounds, the structure-activity relationships (SAR) are particularly influenced by the stereochemistry at key positions and the nature of the peptide side chain.

Stereochemical Configuration at C-8 and Biological Activity Differentiation

Ergot alkaloids of the ergopeptine class, including this compound, exist as pairs of epimers that differ only in the spatial orientation of the substituent at the C-8 position of the ergoline (B1233604) ring. nih.goviteh.ai These stereoisomers are designated with an "-ine" suffix for the C-8-R-isomer (R-epimer) and an "-inine" suffix for the C-8-S-isomer (S-epimer) nih.govnih.gov. Consequently, this compound is the S-epimer, while its corresponding R-epimer is ergocryptine.

Historically, the prevailing view in pharmacology was that the R-epimers were responsible for the significant biological activity of ergot alkaloids, while the S-epimers, like this compound, were considered biologically inactive or significantly less potent. nih.govresearchgate.netresearchgate.net This perspective was based on early studies that often showed a lack of activity for the "-inine" forms in various pharmacological assays. researchpromo.com

However, more recent research has challenged this long-held assumption, demonstrating that S-epimers can indeed elicit biological responses. A 2021 in vitro study investigated the vasoactive properties of four S-epimers, including this compound, on isolated bovine metatarsal arteries. nih.gov The study found that all tested S-epimers, which were previously thought to be inactive, produced a concentration-dependent contractile response, indicating definite biological activity. nih.gov Ergotaminine (B1205201) showed the strongest response, but this compound also demonstrated clear vasoactivity. nih.gov This suggests that while the stereochemical configuration at C-8 is a critical determinant of the potency and nature of the biological activity, it does not render the S-epimers completely inert. nih.govnih.gov

| Concentration (M) | Mean Contractile Response (% PE contraction) ± SD |

|---|---|

| 1 x 10-7 | 0.49 ± 0.91 |

| 1 x 10-6 | 7.69 ± 7.10 |

In Silico Molecular Docking Approaches to Predict Receptor Binding

To better understand the interaction between ergot alkaloid epimers and their receptors at a molecular level, researchers have increasingly turned to in silico molecular docking simulations. nih.govresearchgate.net This computational technique models the interaction between a ligand (like this compound) and the binding site of a target receptor, predicting the strength of this interaction in terms of binding energy. nih.gov A more negative binding energy value suggests a stronger and more stable interaction. nih.gov

A 2023 study used molecular docking to investigate the binding of ergocristinine (B1242015) (another S-epimer closely related to this compound) to key vascular receptors involved in ergot alkaloid-induced vasoconstriction: the serotonin (5-HT)2A and the alpha-2A (α2A) adrenergic receptors. nih.govresearchgate.net The study utilized software such as AutoDock Vina and DockThor to calculate binding energies and visualize molecular interactions. researchgate.netresearchgate.net

The results showed that the S-epimer ergocristinine could bind effectively to both receptors with significant binding affinity. nih.govresearchgate.net For the 5-HT2A receptor, ergocristinine had a binding energy of -9.7 kcal/mol (using AutoDock Vina), and for the α2A adrenergic receptor, the binding energy was -8.7 kcal/mol. nih.govresearchgate.net The docking models also revealed the formation of specific molecular interactions, such as a hydrogen bond between ergocristinine and amino acid residues within the binding sites of both receptors, which helps to stabilize the ligand-receptor complex. researchgate.net These in silico findings support the experimental data showing that S-epimers are biologically active and demonstrate that their interaction with receptors can be potent. nih.govnih.gov

| Ligand | Receptor | Binding Energy (AutoDock Vina) | Binding Energy (DockThor) |

|---|---|---|---|

| Ergocristinine (S-epimer) | 5-HT2A | -9.7 | -11.0 |

| Ergocristine (B1195469) (R-epimer) | 5-HT2A | -10.1 | -10.7 |

| Ergocristinine (S-epimer) | α2A Adrenergic | -8.7 | -11.4 |

| Ergocristine (R-epimer) | α2A Adrenergic | -9.1 | -11.1 |

Influence of Side Chain Variations on Receptor Specificity

The ergoline ring system is the fundamental pharmacophore of ergot alkaloids, providing the structural backbone necessary for interaction with biogenic amine receptors like those for dopamine, serotonin, and norepinephrine. nih.gov However, the diverse pharmacological profiles of different ergot alkaloids are largely determined by variations in the side chains and other substituents attached to this core structure. nih.govoup.com

This compound belongs to the ergopeptine class, characterized by a complex tripeptide side chain attached at the C-8 position. nih.gov This peptide moiety plays a crucial role in defining the affinity and specificity for different receptor subtypes. nih.gov Ergopeptines, as a class, generally exhibit strong affinity for a range of receptors, including 5-HT1A, 5-HT1D, and various dopamine receptor subtypes. researchpromo.comoup.com

Even subtle changes in the side chain can alter biological activity. For instance, ergocryptine naturally occurs as α- and β-isomers, which differ merely by the location of a single methyl group in the peptide side chain (leucine vs. isoleucine). mpi.govt.nz More significant modifications to the ergoline scaffold can dramatically alter receptor interaction. For example, alkylation of the indole (B1671886) nitrogen (N1) on the ergoline ring can convert a 5-HT receptor agonist into an antagonist. plos.org Similarly, synthetic modifications, such as the introduction of an oxymethyl group at the 8β-position, can enhance the binding affinity at dopaminergic and serotonergic receptors compared to the natural precursor, lysergic acid. This highlights that while the ergoline core targets the compound to a general class of receptors, the specific nature of the side chain fine-tunes the interaction, determining its ultimate receptor specificity and functional effect (agonist vs. antagonist).

Biological and Toxicological Effects of Ergocryptinine

Vascular System Effects of Ergocryptinine

The primary toxic effect associated with ergot alkaloids is vasoconstriction, which can lead to restricted blood flow and, in severe cases of ergotism, gangrene. nih.govontosight.aifood.gov.uk

Contrary to the long-held belief that S-epimers are biologically inactive, in vitro studies have demonstrated that this compound is vasoactive and produces a concentration-dependent contractile response in arteries. nih.govresearchgate.netoup.com In experiments using isolated bovine metatarsal arteries, this compound induced arterial contraction when introduced in increasing concentrations, typically ranging from 1 × 10⁻¹¹ M to 1 × 10⁻⁶ M. nih.govbastiaanse-communication.comoup.com This contractile response confirms its biological activity and potential to contribute to the vasoconstrictive effects seen in ergotism. oup.comnih.gov The response is often measured and normalized against a known vasoconstrictor, such as phenylephrine (B352888), to quantify its potency. nih.govresearchgate.net The findings illustrate that this compound has the potential to cause vasoconstriction, which can lead to toxic effects. oup.comnih.gov

Interactive Table: Arterial Contractile Response to this compound Below is a summary of the mean arterial contractile response of bovine metatarsal arteries to different concentrations of this compound, expressed as a percentage of the contraction induced by phenylephrine (PE).

| Concentration (M) | Mean Contraction (% of PE) | Minimum Response (%) | Maximum Response (%) |

| 1 x 10⁻⁷ | 0.49 ± 0.91 | -0.02 | 2.06 |

| 1 x 10⁻⁶ | 7.69 ± 7.10 | -1.71 | 18.62 |

| Data sourced from a study on bovine metatarsal arteries (n=6). nih.gov The values represent the mean ± standard deviation. |

Studies comparing the vasoactive effects of different S-epimers have shown that while all tested S-epimers are biologically active, their potency varies. oup.comnih.gov In bovine metatarsal artery studies, the contractile response to ergotaminine (B1205201) was found to be the strongest. nih.govresearchgate.net At the highest concentration tested (1 × 10⁻⁶ M), the arterial contraction caused by this compound was significantly lower than that induced by ergotaminine. nih.govoup.comnih.gov Specifically, at a concentration of 1 × 10⁻⁷ M, this compound produced a lower percentile contraction compared to ergotaminine. nih.gov

When comparing S-epimers to their corresponding R-epimers, the dynamic is complex. Research on ergocristine (B1195469) (R-epimer) and ergocristinine (B1242015) (S-epimer) revealed that both induce a sustained contractile response, but the R-epimer caused a greater response between 60 and 180 minutes after exposure. nih.govnih.gov This suggests potential differences in receptor binding mechanisms between the epimers. researchgate.net However, other comparisons indicate that some S-epimers may be as potent or even more potent than their R-epimer counterparts, though these findings can be influenced by the specific arteries and experimental methods used. oup.com

Research into mitigating the vasoconstrictive effects of ergot alkaloids has explored the use of receptor antagonists. researchgate.netnih.gov While studies focusing specifically on this compound are limited, research on the closely related S-epimer, ergocristinine, has demonstrated a viable strategy. The non-competitive, irreversible alpha-adrenergic antagonist phenoxybenzamine (B1677643) (POB) has been shown to successfully attenuate the sustained vascular contraction induced by both ergocristine (R-epimer) and ergocristinine (S-epimer) in ex vivo arterial preparations. nih.govnih.govresearchgate.net In these studies, arteries were pre-contracted with the ergot alkaloid, and the subsequent administration of phenoxybenzamine led to a decrease in the contractile response. nih.govnih.gov This demonstrates that alpha-adrenergic receptor blockade is a potential mechanism for counteracting the vasoconstriction caused by these S-epimers. nih.gov

Neurobiological Consequences of this compound Exposure

Ergot alkaloids exert significant effects on the central nervous system (CNS) due to their structural similarity to biogenic amine neurotransmitters, allowing them to interact with dopaminergic, serotonergic, and adrenergic receptors. researchgate.netmdpi.comfood.gov.ukusask.ca

Ergotism, the condition resulting from the consumption of ergot-contaminated grains, presents in two primary forms: gangrenous and convulsive. food.gov.ukfood.gov.uk The convulsive form is characterized by severe neurotoxic symptoms, including hallucinations, delirium, paranoia, muscle tremors, spasms, and seizures. ontosight.aifood.gov.ukresearchgate.net These neurological manifestations are a direct consequence of the alkaloids' interference with neurotransmitter systems in the CNS. food.gov.ukresearchgate.net As a biologically active ergot alkaloid capable of inducing vascular effects and likely interacting with neurotransmitter receptors, this compound is understood to be a contributing factor to the neurobiological consequences observed in convulsive ergotism. ontosight.aifood.gov.uk

Blood-Brain Barrier Permeability and Accumulation

Ergot alkaloids, including this compound, have demonstrated the ability to cross the blood-brain barrier. nih.govnih.gov In vitro studies using primary porcine brain endothelial cells have shown that these compounds can penetrate this highly selective barrier in significant quantities within a few hours. nih.govnih.gov This permeability is a critical factor in their potential to exert effects on the central nervous system. nih.gov

The blood-brain barrier is a complex structure composed of specialized endothelial cells, pericytes, astrocytes, and neurons, forming the neurovascular unit. medtechbcn.com Its primary function is to regulate the passage of substances between the bloodstream and the brain, protecting the central nervous system from potentially harmful compounds. medtechbcn.com The passage of drugs and other xenobiotics across this barrier is influenced by several factors, including molecular size, lipophilicity, and the presence of active transport systems. medtechbcn.com

While some ergot alkaloids may utilize active transport mechanisms, studies suggest that peptide ergot alkaloids, a class to which this compound belongs, can cross the barrier in higher concentrations compared to other types. nih.gov Interestingly, research has indicated a difference in permeability between the 8-(R) and 8-(S) isomers of ergot alkaloids. For instance, ergocristine, the 8-(R) isomer, can permeate the barrier, whereas its 8-(S) isomer, ergocristinine, has been shown to be unable to cross in the same manner. nih.gov Instead, ergocristinine has been identified as a substance that can accumulate in brain endothelial cells, potentially leading to a weakening of the barrier's integrity. nih.govnih.govresearchgate.net This accumulation within the cells of the blood-brain barrier highlights a different potential toxicological mechanism for the '-inine' isomers compared to their '-ine' counterparts. researchgate.net

Hepatic and Metabolic Modulations by this compound

The liver is a primary site for the metabolism of xenobiotics, including ergot alkaloids. nih.gov These compounds are known to undergo oxidative biotransformation, a process that can influence their toxicity and elimination from the body. food.gov.uk

Ergot alkaloids have the potential to modulate the activity of both microsomal and mitochondrial enzymes in the liver. nih.gov The liver's response to these compounds can include alterations in weight and changes in glycogen (B147801) metabolism. nih.gov Studies in piglets fed diets containing ergot alkaloids, including this compound, have suggested a slight impact on both microsomal and mitochondrial liver function. nih.govresearchgate.net This was observed through breath tests using ¹³C-methacetin and ¹³C-α-ketoisocaproic acid, which are markers for microsomal and mitochondrial function, respectively. nih.govresearchgate.net While not always resulting in significant changes in blood-based liver enzyme markers like GGT and GLDH, these findings suggest that ergot alkaloids can influence hepatic cellular processes. researchgate.net

The cytochrome P450 (CYP) family of enzymes, particularly the CYP3A subfamily, plays a crucial role in the metabolism of many drugs and xenobiotics. nih.govmdpi.com These enzymes are abundant in the human liver and are responsible for the biotransformation of a wide array of compounds. nih.gov

Evidence suggests that ergot alkaloids are subjected to oxidative biotransformation primarily by the CYP3A4 isoform through hydroxylation. food.gov.uknih.gov This metabolic process is a key step in preparing these compounds for elimination from the body. food.gov.uk Interestingly, while CYP3A4 metabolizes ergot alkaloids, these alkaloids have also been shown to act as inhibitors of this enzyme. food.gov.uk The metabolism of ergot alkaloids is not limited to the liver, as ruminal microflora may also contribute to their breakdown, for instance by metabolizing ergopeptines to lysergic acid. nih.gov

The toxicokinetics of ergot alkaloids, which encompasses their absorption, distribution, metabolism, and excretion, are complex and not fully elucidated for all compounds in this class. food.gov.ukresearchgate.net Following absorption from the gastrointestinal tract, ergot alkaloids undergo significant first-pass metabolism in the liver. davidmoore.org.uk

For many ergot alkaloids, biliary excretion is the primary elimination pathway in primates, including humans, with metabolites being excreted in the bile. food.gov.uknih.govfood.gov.ukdavidmoore.org.uk Urinary excretion is generally a minor pathway for the parent compounds in humans. nih.govfood.gov.uk However, the elimination route can vary between species. For example, in cattle, urinary excretion appears to be the predominant route. nih.govfood.gov.uk The specific toxicokinetic profile of individual ergot alkaloids, including this compound, can be influenced by factors such as their physicochemical properties, which affect their bioaccumulation and persistence in the body. researchgate.net

Broader Biological Activity of this compound

Beyond their well-known effects on neurotransmitter systems, ergot alkaloids exhibit a range of other biological activities, including cytotoxic effects.

In vitro studies using human primary cells have provided insights into the cytotoxic potential of ergot alkaloids. nih.gov These studies are valuable because primary cells are considered more representative of the in vivo situation compared to immortalized cell lines. nih.gov

Research has shown that peptide ergot alkaloids can induce cytotoxicity, with some compounds causing apoptosis (programmed cell death) in human kidney cells. nih.gov The cytotoxic effects appear to be correlated with the accumulation of these alkaloids within the cells. nih.govresearchgate.net For example, ergocristine has been identified as a potent cytotoxic agent in these assays. nih.gov While the '-ine' isomers are generally considered more biologically active in terms of receptor interaction, the '-inine' isomers, such as ergocristinine, have been shown to accumulate in cells to a greater extent, which may contribute to their cytotoxic potential. researchgate.netresearchgate.net Studies have been conducted on various human primary cells, including renal proximal tubule epithelial cells (RPTEC) and normal human astrocytes (NHA), to evaluate and compare the toxic potential of different ergot alkaloids. nih.gov

Effects on Animal Health and Performance in Livestock (e.g., feed refusal, growth)

The consumption of feed contaminated with ergot alkaloids, including this compound, can lead to a range of detrimental effects on the health and performance of livestock. These effects are often dose-dependent and can be exacerbated by other stressors such as extreme temperatures.

One of the primary consequences of ingesting ergot alkaloids is a reduction in feed intake. frontiersin.orgfrontiersin.orgbeefresearch.camerckvetmanual.com This feed refusal is a key contributor to the poor performance observed in affected animals. frontiersin.orgfrontiersin.orgbeefresearch.camerckvetmanual.com Studies have demonstrated that as the concentration of total ergot alkaloids in the diet increases, there is a corresponding decrease in dry matter intake (DMI) in cattle. beefresearch.ca For example, research has shown that steers fed diets with increasing levels of ergot alkaloids exhibited a significant reduction in feed consumption. frontiersin.org

This reduction in feed intake, coupled with the direct metabolic impacts of the alkaloids, leads to diminished growth rates. frontiersin.orgfrontiersin.org A study on cattle fed diets containing ergot-contaminated grain revealed a lower average daily gain (ADG) compared to those on uncontaminated feed. frontiersin.org Specifically, cattle consuming 1.6% ergot in their diet showed a significant decrease in both feed intake and ADG. frontiersin.org The negative impact on growth appears to be linear with increasing ergot intake. frontiersin.org Even low concentrations of ergot alkaloids in feed can depress animal performance, particularly when consumed over extended periods. frontiersin.org

The following table illustrates the impact of total ergot alkaloid concentration on the performance of feedlot steers.

Table 1: Effect of Total Ergot Alkaloids (EA) on Feedlot Steer Performance

| Total EA in Diet (mg/kg DM) | Average Daily Gain (ADG) (kg/day) | Dry Matter Intake (DMI) (kg/day) |

|---|---|---|

| 0.0 | 0.83 | 10.1 |

| 1.5 | Not specified | Reduced |

| 3.0 | 0.55 | 6.36 |

Data compiled from studies on the effects of ergot alkaloids on cattle. frontiersin.orgbeefresearch.ca

It is important to note that while these findings are for total ergot alkaloids, this compound is a component of the toxic mixture responsible for these effects.

Reproductive and Developmental Toxicology (e.g., fetal growth)

The reproductive and developmental toxicity of ergot alkaloids, including this compound, poses a significant threat to the productivity of livestock operations. food.gov.ukmdpi.comfood.gov.uk These toxins can interfere with various stages of the reproductive process, from conception to postnatal development.

Exposure to ergot alkaloids during gestation has been shown to have profound effects on fetal growth and development. mdpi.comfood.gov.uknih.govusda.govfrontiersin.org One of the key mechanisms is the vasoconstrictive nature of these compounds, which can restrict blood flow to the uterus and placenta. mdpi.comfood.gov.uk This reduction in blood supply limits the delivery of essential nutrients to the developing fetus, leading to intrauterine growth restriction. mdpi.comnih.govfrontiersin.org

Studies in sheep have demonstrated that maternal consumption of ergot alkaloids can lead to a significant reduction in lamb birth weight. nih.govusda.gov Ewes fed endophyte-infected tall fescue seed, which contains ergot alkaloids, during the last trimester of gestation gave birth to lambs with lower birth weights compared to ewes on an alkaloid-free diet. nih.gov In some cases, a reduction of up to 37% in lamb birth weight has been observed. frontiersin.org This reduction in birth weight is a critical concern as it is strongly associated with postnatal viability and growth performance. nih.gov

Furthermore, in utero exposure to ergot alkaloids can alter fetal muscle development by affecting the formation of muscle fibers. frontiersin.org This can have long-lasting consequences on the offspring's postnatal growth and carcass composition. frontiersin.org The adverse effects on fetal growth are not limited to sheep, as reduced birth weights have also been reported in calves born to cows that consumed ergot alkaloids during gestation. mdpi.com

The following table summarizes the impact of maternal ergot alkaloid exposure on lamb birth weight.

Table 2: Effect of Maternal Ergot Alkaloid Exposure on Lamb Birth Weight

| Maternal Diet | Lamb Birth Weight Reduction (%) | Gestational Stage of Exposure |

|---|---|---|

| Endophyte-Infected Tall Fescue Seed | 10.2 | Last Trimester |

| Endophyte-Infected Tall Fescue Seed | 37 | Mid to Late Gestation |

Data compiled from studies on the effects of ergot alkaloids in sheep. nih.govfrontiersin.org

While the specific contribution of this compound to these reproductive and developmental toxicities is not always individually quantified in studies, its presence in ergot-contaminated feed implicates it as a contributing factor to these adverse outcomes. food.gov.uk The collective evidence underscores the importance of managing ergot alkaloid contamination in livestock feed to safeguard reproductive efficiency and the health of the next generation of animals.

Analytical Methodologies for Ergocryptinine Detection and Quantification

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate ergocryptinine from complex matrices and minimize interferences.

Liquid-Liquid Extraction (LLE) is a conventional technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous solution and an organic solvent. labmanager.comaurorabiomed.com It is a widely used approach for the initial clean-up of sample extracts in ergot alkaloid analysis. nih.gov

Solid Phase Extraction (SPE) is a more selective and efficient technique that isolates target analytes by passing a liquid sample through a solid sorbent material. labmanager.com The analyte is retained on the solid phase while impurities are washed away, after which the purified analyte is eluted. labmanager.com In the analysis of this compound and other ergot alkaloids, SPE is frequently employed as a clean-up step. Specific multifunctional SPE columns, such as MycoSep®, are utilized to reduce matrix interferences, although recovery rates can be variable for some alkaloids. mdpi.comprotocols.iomdpi.comfoodriskmanagement.com Some methods involve an initial solvent extraction followed by clean-up using an SPE column before instrumental analysis. protocols.iofoodriskmanagement.com

A comparative study on urinary organic acids found that SPE yielded a higher mean recovery (84.1%) compared to LLE (77.4%). nih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a routine procedure for contaminant analysis in food and feed. nih.goviaea.org This approach involves a single-step buffered acetonitrile (B52724) extraction followed by a "salting-out" liquid-liquid partitioning. iaea.org A subsequent clean-up step, known as dispersive solid-phase extraction (d-SPE), uses sorbents to remove interfering matrix components. iaea.orgmdpi.com

QuEChERS-based methods have been successfully adapted for the analysis of ergot alkaloids, including this compound. nih.govmdpi.com A modified QuEChERS approach using an alkaline acetonitrile/water mixture has proven effective for quantifying 12 ergot alkaloids in cereal-based baby food. nih.govnih.gov Another study applied a QuEChERS procedure with Z-Sep/C18 purification for analyzing ergot alkaloids in wheat. researchgate.net The first application of a QuEChERS method for ergot alkaloids showed recoveries for related compounds like ergocornine (B135324) and ergocristine (B1195469) between 60% and 70%. nih.gov

Matrix Effects: Mass spectrometric detection is particularly susceptible to matrix effects, where co-extracted compounds from the sample matrix alter the analyte's signal intensity. mdpi.com This can lead to signal suppression or, less commonly, enhancement, affecting the accuracy of quantification. mdpi.com For this compound and ergocristinine (B1242015), signal suppression of up to 50% has been observed in oat and barley matrices. mdpi.com To counteract these effects, analysts often employ matrix-matched calibration, where standards are prepared in an extract from a blank sample, or the method of standard additions. mdpi.com One study measuring 12 ergot epimers in wheat found matrix effects ranging from 101% to 113%, with S-epimers like this compound exhibiting lower matrix effects than their corresponding R-epimers. nih.gov

Internal Standards: The use of an internal standard (IS) is crucial for correcting analytical variations during sample preparation and analysis. researchgate.net Ideally, an isotopically labeled version of the analyte is used; however, such standards are not commercially available for most priority ergot alkaloids, including this compound. nih.govnih.gov Consequently, structural analogues are often used. Dihydroergocristine has been successfully employed as an internal standard in methods for quantifying multiple ergot alkaloids. nih.govprotocols.io In a novel approach, deuterated lysergic acid diethylamide (LSD-D3) was validated as an effective internal standard for the analysis of 12 ergot epimers, including this compound, in wheat. nih.gov The absence of a suitable isotopically-labeled internal standard is recognized as a challenge that can impact method performance and robustness. iteh.aimpi.govt.nz

Table 1: Research Findings on Recovery and Matrix Effects for this compound and Related Alkaloids

| Analyte(s) | Matrix | Methodology | Key Findings | Citation |

|---|---|---|---|---|

| α-Ergocryptinine & other EAs | Wheat | UHPLC-MS/MS with LSD-D3 as IS | Matrix Effect: 101–113% for 12 epimers. Recovery (mid-spike): 68.3–119.1%. S-epimers (like this compound) had lower matrix effects. | nih.gov |

| This compound & Ergocristinine | Oats, Barley | LC-MS/MS | Signal suppression up to 50% due to matrix effects. | mdpi.com |

| This compound & other EAs | Compound Feeds | HPLC-FLD | Recovery: 85.2–117.8%. Matrix Effect: 42.4–132.8%. This compound detected in 10% of samples. | nih.gov |

| Ergocornine, Ergocristine, Ergocryptine, Ergosine | Cereals | QuEChERS | Recoveries ranged from 60% to 70%. | nih.govmdpi.com |

Chromatographic and Spectrometric Approaches

Following extraction and clean-up, instrumental analysis is performed to separate, identify, and quantify this compound.

UHPLC-MS/MS has become the standard and work-horse technique for the analysis of ergot alkaloids. mdpi.comresearchgate.net This method combines the high separation efficiency of UHPLC with the high selectivity and sensitivity of tandem mass spectrometry, allowing for reliable quantification even at trace levels. nih.gov The use of UHPLC can significantly shorten chromatographic run times, in some cases to as little as five minutes. nih.gov

Validated UHPLC-MS/MS methods have been developed for the simultaneous determination of this compound and other ergot alkaloids in diverse and complex matrices such as cereal-based baby food, swine feed, and dairy feed. mdpi.comnih.govnih.gov These methods demonstrate high sensitivity, with limits of quantification (LOQ) for individual alkaloids as low as 0.5 ng/g. nih.govnih.gov The specificity of MS/MS detection is a key advantage, as it can distinguish between compounds with similar structures, such as ergocryptine and ergocristine, by their different masses. nih.gov

For decades, HPLC with fluorescence detection (HPLC-FLD) has been a primary method for quantifying ergot alkaloids and remains in common use. nih.govresearchgate.net The technique relies on the native fluorescence of ergot alkaloids for detection and quantification following their separation on an HPLC column. foodriskmanagement.com

HPLC-FLD methods have been successfully developed and validated for the determination of 12 ergot alkaloids, including this compound, in matrices like compound feeds and rye. nih.goveuropa.eu Studies have shown that HPLC-FLD can provide sufficient resolution to separate and quantify α-ergocryptine and α-ergocryptinine from their respective β-isomers. europa.eu While highly reliable, HPLC-FLD can sometimes face challenges with co-eluting compounds that have similar fluorescence properties, an issue that is less prevalent in MS/MS-based methods. researchgate.net

Table 2: Comparison of Analytical Performance for this compound Detection

| Method | Matrix | Limit of Quantification (LOQ) | Key Advantages | Citation |

|---|---|---|---|---|

| UHPLC-MS/MS | Cereal-based Baby Food | 0.5 ng/g (for α-ergocryptinine) | High sensitivity and specificity; suitable for complex matrices. | nih.govnih.gov |

| UHPLC-MS/MS | Swine and Dairy Feeds | 0.5 ng/g (for this compound) | Reliable for routine monitoring in feed. | researchgate.net |

| HPLC-FLD | Rye | 40 µg/kg | Well-established, reliable, good baseline separation. | foodriskmanagement.com |

| HPLC-FLD | Compound Feeds | Not specified per analyte | Validated for 12 EAs; suitable for routine analysis. | nih.gov |

| UHPLC-MS/MS | Hard Red Spring Wheat | 0.40 µg/kg (for this compound) | Sensitive detection of both R and S-epimers. | nih.gov |

Immunochemical and Emerging Detection Assays

While chromatographic methods are the gold standard, other techniques are being explored for rapid screening and specific applications.

Enzyme-Linked Immunosorbent Assays (ELISA)

ELISA is a plate-based immunoassay technique used for detecting and quantifying substances like proteins and antigens. thermofisher.comimmunology.orgnih.govwikipedia.org It offers a rapid and inexpensive screening tool for large numbers of samples without the need for sophisticated equipment. wur.nl However, ELISA methods for ergot alkaloids are generally less specific and accurate than chromatographic methods. wur.nl They often detect a group of related alkaloids rather than a single compound, and their results are typically compared to the total ergot alkaloid content determined by a confirmatory method like LC-MS/MS. wur.nlmdpi.com While ELISA kits are commercially available for ergot alkaloids, they may show higher quantified values compared to HPLC because they can react with a broader range of ergot alkaloid metabolites. mdpi.comresearchgate.net

Aptamer-based Detection Strategies

Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity, similar to antibodies. nih.govaptamergroup.com These "artificial antibodies" are generated through a process called SELEX (Systematic Evolution of Ligands by EXponential enrichment). nih.govnih.gov Aptamer-based biosensors are an emerging technology with potential for the rapid and sensitive detection of toxins. aptamergroup.com

For ergot alkaloids, aptamers have been developed that specifically recognize the core lysergic acid structure. nih.gov One study successfully developed an aptamer with a high affinity for lysergamine (a related ergot alkaloid) and demonstrated its use in a colorimetric assay using gold nanoparticles. nih.gov This system was also able to detect small ergot alkaloids in a contaminated flour sample. nih.gov Aptamer-based strategies can be integrated with various detection platforms, including microfluidics, fluorescence, and electrochemistry, offering a versatile approach for future diagnostic tools. mdpi.commdpi.com

Challenges and Advancements in this compound Analysis

The analysis of this compound and its related epimers presents unique challenges, primarily related to their chemical instability and the need for simultaneous quantification.

Managing Epimerization During Sample Handling and Storage

This compound (the S-epimer) and ergocryptine (the R-epimer) can interconvert in a process called epimerization. nih.govwaters.com This conversion is influenced by several factors, including solvent type, pH, temperature, and light exposure. researchgate.net Acidic or alkaline conditions, protic solvents (like methanol), and heat can all promote epimerization. mdpi.comresearchgate.net This instability poses a significant challenge for accurate quantification, as the ratio of the epimers can change during sample extraction, cleanup, and storage. researchgate.net

To minimize epimerization, specific precautions are necessary:

Storage: Standards and samples should be stored at low temperatures, typically -20°C or below, in non-protic solvents like acetonitrile and protected from light in amber vials. mdpi.comresearchgate.net

Extraction: Extraction procedures using alkaline acetonitrile/water mixtures have been shown to limit epimerization compared to acidic conditions. mdpi.com

Analysis: Using autosamplers with cooling capabilities is recommended to maintain sample stability during long analytical runs. researchgate.net Minimizing the time samples are left at room temperature is also crucial. aafco.org

Simultaneous Quantification of R- and S-Epimers

Since both the R- and S-epimers are often present in contaminated samples and can interconvert, it is crucial to quantify both forms simultaneously. mdpi.comwaters.com Modern analytical methods, particularly UHPLC-MS/MS, are well-suited for this task as they can separate and individually quantify the epimers within a single analytical run. nih.govresearchgate.net

The chromatographic separation of epimers is a key aspect. The -ine (R-epimer) and -inine (S-epimer) pairs have different physicochemical properties, which allows for their separation using liquid chromatography. mdpi.com Optimized chromatographic conditions, including the choice of column, mobile phase composition, and temperature, are essential to achieve baseline separation of the epimer pairs. waters.com For instance, alkaline mobile phases are often preferred to minimize on-column epimerization and improve separation. waters.com While most epimer pairs are well-separated, the separation of α- and β-isomers of ergocryptine and this compound can be particularly challenging. europa.eumdpi.com

The development of methods that can reliably quantify all 12 major ergot alkaloids (six R-epimers and their corresponding six S-epimers) simultaneously is a significant advancement, providing a more accurate assessment of contamination. nih.govmdpi.com

Trace Quantification in Complex Biological Matrices

The accurate quantification of this compound at trace levels in complex biological matrices, such as plasma, serum, and tissue, is a significant analytical challenge. The inherent complexity of these samples, which contain numerous endogenous compounds like proteins, lipids, and salts, can interfere with analysis. These interferences, known as matrix effects, can lead to the suppression or enhancement of the analyte signal during detection, potentially causing underestimation or overestimation of the compound's concentration. nih.govresearchgate.net Consequently, robust, sensitive, and highly specific analytical methodologies are required to isolate and precisely measure this compound.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the standard and most powerful technique for the trace quantification of this compound and other ergot alkaloids in biological samples. nih.govmdpi.com This method offers superior sensitivity and specificity compared to other techniques like liquid chromatography with fluorescence detection (LC-FLD) or enzyme-linked immunosorbent assays (ELISA), which may lack the ability to distinguish between different ergot alkaloid epimers. nih.govnih.gov

The analytical process typically involves three key stages: sample extraction and clean-up, chromatographic separation, and mass spectrometric detection.

Sample Preparation and Extraction

The initial and most critical step is the efficient extraction of this compound from the biological matrix while minimizing the co-extraction of interfering substances. nih.gov Procedures often begin with the homogenization of tissue samples or direct treatment of liquid samples like plasma. nih.govneb.compacb.com

A widely used extraction technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.com This approach involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step using salts. mdpi.commdpi.com Further clean-up is often achieved using solid-phase extraction (SPE) cartridges, such as the Mycosep® multifunctional columns, which effectively reduce matrix components. nih.govmdpi.com The choice of extraction solvent and pH is crucial; alkaline conditions are generally preferred to maintain the stability of ergot alkaloid epimers. mdpi.comnih.gov

Chromatographic Separation

Once extracted, the sample is introduced into a liquid chromatography system for the separation of this compound from other compounds. Ultra-high performance liquid chromatography (UPLC or UHPLC) is increasingly favored over conventional HPLC as it provides faster analysis times and better resolution. nih.govnih.gov

Separation is almost always performed using reverse-phase chromatography with columns like C18 (ODS-Hypersil). mdpi.comnih.gov The mobile phase typically consists of a gradient mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution containing a modifier like ammonium (B1175870) carbonate or formic acid. mdpi.comoregonstate.edu These modifiers help to maintain an alkaline pH, which improves peak shape and prevents the on-column degradation or epimerization of the alkaloids. mdpi.com Proper chromatographic separation is vital to distinguish α-ergocryptinine from its epimer, β-ergocryptinine, which may co-elute if the method is not optimized. wur.nl

Mass Spectrometric Detection and Validation

Following separation, the column eluent is directed to a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is the most common interface, as it efficiently generates protonated molecular ions [M+H]⁺ for this compound and other ergot alkaloids. mdpi.comoregonstate.edu

Tandem mass spectrometry (MS/MS) provides exceptional specificity by monitoring unique precursor-to-product ion transitions for each analyte in a process called Multiple Reaction Monitoring (MRM). oregonstate.edu This allows for confident identification and quantification even at very low concentrations.

To ensure the accuracy and reliability of results, the entire analytical method must be rigorously validated. Key performance parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. nih.gov The use of matrix-matched calibration standards or isotopically labeled internal standards is a common strategy to compensate for matrix effects and improve quantitative accuracy. nih.govacs.org

Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Quantification

This table presents a compilation of validated method parameters from various studies for the analysis of this compound and related ergot alkaloids in different complex matrices.

| Parameter | This compound | Other Ergot Alkaloids | Matrix | Reference |

| LOD | - | 0.25 ng/g | Swine & Dairy Feed | mdpi.com |

| - | 2 µg/kg | Cereals & Animal Feeds | wur.nl | |

| - | 0.05 pmol | Vascular Tissue | acs.org | |

| LOQ | - | 0.5 ng/g | Swine & Dairy Feed | mdpi.com |

| - | 10 µg/kg | Cereals & Animal Feeds | wur.nl | |

| - | 0.1 pmol | Vascular Tissue | acs.org | |

| Recovery (%) | 101.9 | 90.6 - 120 | Swine & Dairy Feed | mdpi.com |

| 97.4 | 68.3 - 119.1 | Hard Red Spring Wheat | nih.govresearchgate.net | |

| - | 68.4 - 111.0 | Vascular Tissue | acs.org | |

| Precision (RSD%) | <24 (Inter-day) | <24 (Inter-day) | Hard Red Spring Wheat | nih.govresearchgate.net |

| - | 3.4 - 16.1 (Intra-assay) | Vascular Tissue | acs.org |

Table 2: Research Findings on this compound Quantification in Biological Matrices

This table summarizes specific findings from research focused on the analysis of this compound and its epimers.

| Study Focus | Key Findings | Matrix | Analytical Method | Reference |

| Method Validation | Developed a sensitive UHPLC-MS/MS method for 12 ergot epimers, including this compound. Matrix effects ranged from 101–113%. | Hard Red Spring Wheat | UHPLC-MS/MS | nih.govresearchgate.net |

| Matrix Effect Analysis | Signal suppression for this compound in oats and barley was up to 50%. The study highlighted the importance of matrix-matched standards. | Cereals | LC-MS/MS | nih.gov |

| Multi-Analyte Detection | A validated method successfully quantified 11 ergot alkaloids. Ergocryptine(-ine) was found in 50% of dairy feed samples. | Swine & Dairy Feed | UHPLC-MS/MS | mdpi.com |

| Tissue Analysis | A method was developed and validated for seven ergot alkaloids in vascular tissue, overcoming matrix effects with matrix-diluted standards. | Lateral Saphenous Vein Tissue | LC-MS | acs.org |

| Co-elution Monitoring | Noted that α- and β-ergocryptinine often co-elute and may be reported as a sum unless chromatographically resolved. | Animal Feeds | LC-MS/MS | wur.nl |

Occurrence, Surveillance, and Risk Assessment of Ergocryptinine

Prevalence and Contamination of Ergocryptinine in Food and Feed

The occurrence of this compound is intrinsically linked to the prevalence of its parent compound, ergocryptine, and other major ergot alkaloids. Contamination levels are highly variable and depend on factors such as the host plant, fungal strain, geographical location, and weather conditions. nih.govnih.gov